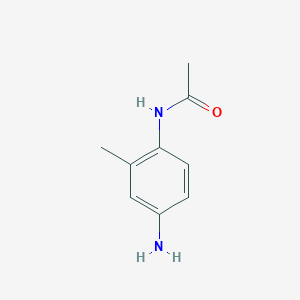

N-(4-amino-2-methylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231662. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFPMSIIVJMYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310779 | |

| Record name | N-(4-amino-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56891-59-9 | |

| Record name | 56891-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-amino-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Amino-2'-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2,4-Diamino-6-chloropyrimidine-3-oxide (CAS 56891-59-9)

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-Diamino-6-chloropyrimidine-3-oxide, a key chemical intermediate and a known impurity in the synthesis of Minoxidil.[1][2] This document is intended for researchers, scientists, and professionals in drug development and quality control. It details the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive framework for the structural elucidation and characterization of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of 2,4-Diamino-6-chloropyrimidine-3-oxide

2,4-Diamino-6-chloropyrimidine-3-oxide (Molecular Formula: C₄H₅ClN₄O) is a heterocyclic compound of significant interest in pharmaceutical sciences.[2][3] It serves as a crucial precursor in the synthesis of various bioactive molecules, most notably as an impurity of Minoxidil, a widely used medication for treating hypertension and androgenic alopecia.[1][2] Accurate identification and characterization of this compound are paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the fundamental spectroscopic techniques employed for its structural verification.

Chemical Structure:

Caption: Molecular structure of 2,4-Diamino-6-chloropyrimidine-3-oxide.

The Spectroscopic Analysis Workflow: A Holistic Approach

The structural elucidation of an organic molecule is a systematic process that integrates data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle. The workflow presented below illustrates the logical progression from determining the molecular mass to identifying functional groups and mapping the atomic connectivity.

Caption: Integrated workflow for the spectroscopic characterization of organic compounds.

Mass Spectrometry (MS)

3.1. Experimental Protocol

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this polar molecule.

-

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).

-

Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500.

3.2. Data Summary and Interpretation

The mass spectrum provides the molecular weight of the compound and clues about its elemental composition.

| Parameter | Observed Value | Interpretation |

| Molecular Ion (M+) | 160.56 m/z | Corresponds to the molecular weight of C₄H₅ClN₄O. |

Expertise & Experience: The choice of ESI is based on the polar nature of the pyrimidine N-oxide, which is readily protonated to form [M+H]⁺ ions. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, which is a key validation check.

Infrared (IR) Spectroscopy

4.1. Experimental Protocol

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Sample Preparation: The spectrum can be obtained using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

4.2. Data Summary and Interpretation

The IR spectrum is crucial for identifying the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3473, 3415 | N-H stretching | Amino (NH₂) groups |

| 3339, 3284 | N-H stretching | Amino (NH₂) groups |

| 1618 | C=N stretching | Pyrimidine ring |

| 1567 | N-H bending | Amino (NH₂) groups |

| 1483 | C=C stretching | Pyrimidine ring |

| 1372 | N-O stretching | N-oxide |

Data sourced from Cherukupalli et al. (2022).

Expertise & Experience: The presence of multiple sharp peaks in the 3200-3500 cm⁻¹ region is a strong indicator of primary amine (NH₂) groups. The distinct bands at 3473/3415 and 3339/3284 cm⁻¹ likely correspond to the asymmetric and symmetric stretching vibrations of the two different amino groups in the molecule. The band at 1372 cm⁻¹ is characteristic of the N-oxide functionality, a critical feature of this molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1. Experimental Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), due to the compound's polarity and the presence of exchangeable protons.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, a sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

5.2. ¹H NMR Data Summary and Interpretation

The ¹H NMR spectrum reveals the number of different types of protons and their chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.57 | Broad singlet | 4H | Protons of the two amino (NH₂) groups |

| 6.09 | Singlet | 1H | Proton on the pyrimidine ring (C-H) |

Data sourced from Cherukupalli et al. (2022).

Expertise & Experience: The use of DMSO-d₆ as a solvent is a deliberate choice to slow down the exchange of the amine protons with water, allowing for their observation. The broadness of the signal at 7.57 ppm is characteristic of amine protons. The singlet at 6.09 ppm with an integration of 1H is indicative of a single proton on the pyrimidine ring, which is consistent with the proposed structure.

5.3. Predicted ¹³C NMR Data

While experimental ¹³C NMR data was not found in the initial search, a predicted spectrum based on the structure would show four distinct carbon signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts would be influenced by the electronegativity of the attached nitrogen, chlorine, and oxygen atoms.

Conclusion

The collective data from Mass Spectrometry, IR Spectroscopy, and ¹H NMR Spectroscopy provides a coherent and unambiguous confirmation of the structure of 2,4-Diamino-6-chloropyrimidine-3-oxide (CAS 56891-59-9). This technical guide serves as a foundational reference for the analytical methodologies required for the quality control and characterization of this important pharmaceutical intermediate. The presented protocols and interpretations are grounded in established spectroscopic principles and offer a self-validating system for the structural elucidation of this and similar compounds.

References

"mechanism of N-acetylation of 2-methyl-p-phenylenediamine"

An In-depth Technical Guide to the N-acetylation of 2-methyl-p-phenylenediamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the N-acetylation of 2-methyl-p-phenylenediamine, a critical chemical transformation with significant industrial relevance, particularly in the synthesis of dyes and specialized polymers. This document offers a detailed exploration of the underlying reaction mechanism, the influence of various experimental parameters, and robust, field-tested protocols for its successful execution. By integrating theoretical principles with practical insights, this guide serves as an essential resource for researchers, chemists, and professionals in the field of chemical synthesis and drug development.

Introduction: Significance and Applications

2-methyl-p-phenylenediamine, also known as 2,5-diaminotoluene, is a primary aromatic amine that serves as a versatile precursor in organic synthesis. Its N-acetylation is a fundamental process that yields N-(4-amino-2-methylphenyl)acetamide, a key intermediate in the production of various organic dyes, pigments, and other specialty chemicals. The acetylation process modulates the reactivity of the amino groups, preventing unwanted side reactions and enabling selective functionalization of the molecule. Understanding the nuances of this reaction is paramount for optimizing yield, purity, and overall process efficiency.

The primary application of N-acetylated 2-methyl-p-phenylenediamine lies in the manufacturing of azo dyes. The acetyl group serves as a protecting group, allowing for diazotization of the remaining free amino group and subsequent coupling reactions to produce a wide array of colored compounds.

The Core Mechanism of N-acetylation

The N-acetylation of 2-methyl-p-phenylenediamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride.

The Role of the Acetylating Agent

Acetic anhydride is the most commonly employed acetylating agent for this transformation due to its reactivity, cost-effectiveness, and favorable reaction kinetics. The reaction proceeds through a well-defined nucleophilic attack mechanism.

Step-by-Step Mechanistic Pathway

The reaction can be dissected into the following key steps:

-

Nucleophilic Attack: The nitrogen atom of one of the amino groups of 2-methyl-p-phenylenediamine attacks one of the carbonyl carbons of acetic anhydride. This is the rate-determining step.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of an acetate ion, a good leaving group.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base in the reaction mixture (such as another molecule of the diamine or the acetate ion), regenerating the aromatic amine's neutrality and yielding the mono-acetylated product.

Due to the presence of two amino groups, the reaction can proceed to form a di-acetylated product. However, the acetyl group is an electron-withdrawing group, which deactivates the aromatic ring and the attached amino group, making the second acetylation slower than the first. This allows for the selective synthesis of the mono-acetylated product by controlling the reaction conditions.

Caption: Mechanism of N-acetylation of 2-methyl-p-phenylenediamine.

Experimental Protocol: A Validated Approach

The following protocol has been validated to consistently produce high yields and purity of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-methyl-p-phenylenediamine | Reagent Grade, ≥98% | Sigma-Aldrich |

| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific |

| Glacial Acetic Acid | ACS Reagent | VWR |

| Zinc Dust | -100 mesh, ≥98% | Alfa Aesar |

| Ethanol | 95% | Decon Labs |

| Sodium Bicarbonate | ACS Reagent | J.T. Baker |

| Deionized Water | Type II | In-house |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 12.2 g (0.1 mol) of 2-methyl-p-phenylenediamine in 100 mL of glacial acetic acid.

-

Addition of Zinc Dust: To prevent oxidation of the diamine, add a small amount of zinc dust (approximately 0.5 g) to the solution. The solution should be stirred to ensure a homogenous mixture.

-

Addition of Acetic Anhydride: While stirring the solution, add 10.2 mL (0.11 mol) of acetic anhydride dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the temperature of the reaction mixture should be monitored and maintained below 60°C, using an ice bath if necessary.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.

-

Product Precipitation: Pour the reaction mixture into 500 mL of cold deionized water with stirring. The product will precipitate out of the solution.

-

Neutralization and Filtration: Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. The precipitated product is then collected by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water (3 x 50 mL) to remove any remaining salts and acetic acid.

-

Recrystallization: For further purification, recrystallize the crude product from a minimal amount of hot ethanol (95%).

-

Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight.

Caption: Experimental workflow for N-acetylation.

In-Process Controls and Characterization

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Product Characterization: The identity and purity of the final product should be confirmed by:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopic Analysis:

-

¹H NMR: To confirm the presence of the acetyl group and the aromatic protons.

-

FT-IR: To identify the characteristic amide C=O and N-H stretching vibrations.

-

-

Causality Behind Experimental Choices

-

Choice of Solvent: Glacial acetic acid is used as the solvent because it readily dissolves the starting diamine and is compatible with the acetylating agent. It also acts as a catalyst for the reaction.

-

Use of Zinc Dust: Aromatic amines, particularly phenylenediamines, are susceptible to air oxidation, which can lead to the formation of colored impurities. Zinc dust is added as a reducing agent to prevent this oxidation, ensuring a purer final product.

-

Dropwise Addition and Temperature Control: The acetylation reaction is exothermic. Dropwise addition of acetic anhydride and temperature control are crucial to prevent overheating, which could lead to the formation of the di-acetylated byproduct and other side reactions.

-

Neutralization: The use of sodium bicarbonate is to neutralize the excess acetic acid and any remaining acetic anhydride, facilitating the complete precipitation of the less soluble N-acetylated product.

-

Recrystallization: This is a standard purification technique to remove any unreacted starting materials, the di-acetylated byproduct, and other impurities, resulting in a product of high purity.

Trustworthiness and Self-Validating Systems

The protocol described is designed to be self-validating through a series of in-process controls and final product characterization. The expected outcomes at each stage serve as checkpoints:

-

Visual Observation: A change in the color of the reaction mixture can indicate oxidation, suggesting an insufficient amount of zinc dust.

-

TLC Analysis: A clean conversion of the starting material to the product spot on the TLC plate confirms reaction completion.

-

Melting Point: A sharp melting point close to the literature value is a strong indicator of purity.

-

Spectroscopic Data: The obtained NMR and IR spectra should be consistent with the expected structure of this compound, providing definitive structural confirmation.

By adhering to these analytical checks, the researcher can have high confidence in the identity and purity of the synthesized compound.

Conclusion

The N-acetylation of 2-methyl-p-phenylenediamine is a robust and well-understood chemical transformation. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the reaction temperature, high yields of the mono-acetylated product can be reliably obtained. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize and utilize this important chemical intermediate.

The Versatile Scaffolding of N-(4-amino-2-methylphenyl)acetamide in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-amino-2-methylphenyl)acetamide, a readily accessible aromatic amine, has emerged as a pivotal building block in the design and synthesis of a diverse array of biologically active molecules. Its unique structural features—a reactive primary amino group, a sterically influential methyl substituent, and an acetamido moiety capable of engaging in crucial hydrogen bonding interactions—render it a versatile synthon for the construction of privileged heterocyclic scaffolds. This guide delves into the core chemical principles and practical applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors and other therapeutic agents. We will explore its synthesis, reactivity, and strategic incorporation into complex molecular architectures, providing detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Advantage of a Substituted Aniline

In the landscape of medicinal chemistry, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target compounds. This compound presents a compelling case as a strategic building block due to the orthogonal reactivity of its functional groups. The primary aromatic amine is a nucleophilic handle for a wide range of transformations, including diazotization, acylation, and condensation reactions, which are foundational for the assembly of heterocyclic systems. The methyl group, positioned ortho to the acetamido group, imparts a degree of conformational constraint and can influence the binding orientation of the final molecule within a biological target. Furthermore, the acetamido group itself is a key pharmacophoric element, often involved in establishing hydrogen bond interactions with protein residues, a common feature in many enzyme inhibitors.[1]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 56891-59-9 | [2] |

| Molecular Formula | C₉H₁₂N₂O | [2] |

| Molecular Weight | 164.21 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 141-143 °C | |

| Boiling Point | 259.9 °C | [2] |

| SMILES | CC1=CC(=C(C=C1)N)NC(=O)C | [2] |

Spectroscopic Data: While specific spectra are dependent on the acquisition conditions, the expected signals in ¹H and ¹³C NMR are predictable based on the structure. The aromatic region of the ¹H NMR spectrum would show characteristic splitting patterns for the trisubstituted benzene ring. The methyl and acetyl protons would appear as singlets in the aliphatic region. The amine and amide protons would be observable as broad singlets, and their chemical shifts could be solvent-dependent.

Synthesis of this compound

The most common synthetic route to this compound involves a two-step process starting from 2-methyl-4-nitroaniline.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 2-methyl-4-nitroaniline

-

To a solution of 2-methyl-4-nitroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane, add acetic anhydride (1.1 eq).

-

The reaction mixture can be stirred at room temperature or gently heated to ensure complete reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water to precipitate the product, N-(2-methyl-4-nitrophenyl)acetamide.

-

The solid is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Group

-

The N-(2-methyl-4-nitrophenyl)acetamide (1.0 eq) is dissolved in a suitable solvent, typically ethanol or methanol.

-

A reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate), is added to the solution.

-

The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

After completion, the reaction mixture is worked up accordingly. For the SnCl₂/HCl method, the mixture is typically basified to precipitate the tin salts, followed by extraction of the product with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This compound as a Precursor to Bioactive Heterocycles

The true utility of this compound in medicinal chemistry lies in its ability to be transformed into a variety of privileged heterocyclic scaffolds. These scaffolds are frequently found in clinically approved drugs and serve as the core of many drug discovery programs.

Quinazolines and Quinazolinones: A Gateway to Kinase Inhibitors

Quinazolines and their corresponding 4-oxo derivatives (quinazolinones) are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Many potent kinase inhibitors, such as gefitinib and erlotinib, feature the quinazoline core. The synthesis of quinazolines often relies on precursors derived from 2-aminobenzonitriles or 2-aminobenzoic acids.[4]

While not a direct precursor, this compound can be chemically elaborated to access these key intermediates. For instance, the primary amino group can be converted to a nitrile via a Sandmeyer reaction, or the entire aniline moiety can be transformed into a benzoic acid derivative.

Conceptual Synthetic Workflow: Quinazoline Synthesis

Caption: Conceptual pathway for the synthesis of quinazoline-based kinase inhibitors from this compound.

Benzodiazepines: Scaffolds for CNS-Active Agents

The 1,4-benzodiazepine skeleton is a well-established pharmacophore in drugs targeting the central nervous system (CNS), renowned for their anxiolytic, sedative, and anticonvulsant properties.[5][6] The synthesis of this seven-membered heterocyclic system often commences from 2-aminobenzophenone derivatives.[5] this compound can serve as a starting point for the synthesis of such precursors through strategic C-C bond-forming reactions.

Conceptual Synthetic Workflow: Benzodiazepine Synthesis

Caption: Conceptual pathway for synthesizing benzodiazepine derivatives from this compound.

Case Study: Application in the Synthesis of Aurora Kinase B Inhibitors

Recent research has highlighted the use of quinazoline derivatives as potent and selective inhibitors of Aurora kinase B (AURKB), a key regulator of mitosis that is often overexpressed in cancer.[7] The general structure of these inhibitors often features a substituted quinazoline core with an amino linkage at the 4-position to a phenylacetamide moiety.

While a direct synthesis starting from this compound is not explicitly detailed in the provided literature, its structural motifs are highly relevant. A plausible retrosynthetic analysis suggests that a derivative of our title compound could be a key intermediate.

For instance, a reported orally active AURKB inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, showcases the importance of the phenylacetamide substructure.[7] The synthesis of such molecules involves the coupling of a 4-chloroquinazoline with an appropriate aminophenylacetamide derivative. This compound could be a precursor to a structurally related aminophenylacetamide through functional group interconversion and coupling reactions.

Future Perspectives and Conclusion

This compound is a building block with significant untapped potential in medicinal chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an attractive starting point for the construction of diverse and complex molecular architectures. While its direct application in the synthesis of marketed drugs may not be extensively documented, its structural elements are present in numerous bioactive compounds, particularly kinase inhibitors.

Future research should focus on the development of novel synthetic methodologies that directly utilize this compound to access a wider range of heterocyclic systems. The exploration of its derivatives in structure-activity relationship (SAR) studies could lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. This compound | 56891-59-9 | GCA89159 [biosynth.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines [ouci.dntb.gov.ua]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of N-(4-amino-2-methylphenyl)acetamide in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-amino-2-methylphenyl)acetamide, a versatile aromatic amine, holds significant potential as a diazo component in the synthesis of azo dyes. This technical guide provides a comprehensive overview of its application in creating a diverse palette of colors, primarily for disperse dyes intended for hydrophobic fibers. We will explore the fundamental principles of its diazotization and coupling reactions, delve into specific synthesis protocols, and analyze the structure-property relationships that govern the color and fastness of the resulting dyes. This document aims to serve as a practical resource for researchers and scientists in the fields of dye chemistry, materials science, and related disciplines.

Introduction: The Strategic Importance of this compound in Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their widespread use stems from their relatively simple and cost-effective synthesis, which allows for a vast array of colors with varying properties. The synthesis of azo dyes fundamentally involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound.[1]

This compound, also known by its synonym 4-acetamido-3-methylaniline, is a valuable intermediate in this process. Its molecular structure, featuring a primary aromatic amine group, makes it an ideal candidate for the diazotization reaction. The presence of the acetamido and methyl groups on the phenyl ring allows for fine-tuning of the electronic properties of the resulting diazonium salt, which in turn influences the color and fastness properties of the final dye.

The primary application of this compound in dye synthesis is as a diazo component for the creation of disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.[2] The molecular size and polarity of dyes derived from this intermediate are well-suited for penetration and retention within these synthetic fibers.

The Core Chemistry: Diazotization and Coupling Reactions

The journey from this compound to a vibrant dye molecule hinges on two fundamental organic reactions: diazotization and azo coupling.

Diazotization of this compound

Diazotization is the process of converting the primary amino group (-NH₂) of this compound into a diazonium salt (-N₂⁺X⁻). This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[3]

Reaction Causality: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing into a phenol and releasing nitrogen gas. The acidic environment is necessary to form nitrous acid and to prevent the diazonium salt from coupling with the unreacted amine.

Experimental Protocol: Diazotization

-

Preparation of the Amine Salt Solution: In a beaker, suspend a calculated amount of this compound in a mixture of concentrated hydrochloric acid and water. Stir the mixture until the amine is completely dissolved, forming its hydrochloride salt. Cool the solution to 0-5 °C in an ice-water bath.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the chilled amine salt solution while maintaining vigorous stirring and ensuring the temperature does not exceed 5 °C.

-

Completion of Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear solution contains the diazonium salt of this compound, ready for the coupling reaction.

Figure 1: Workflow for the diazotization of this compound.

Azo Coupling: Building the Chromophore

The diazonium salt formed in the previous step is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components, to form a stable azo dye. The position of the azo group on the coupling component is directed by the activating groups present on its ring. Common coupling components include phenols, naphthols, anilines, and pyrazolones.

Reaction Causality: The coupling reaction is an electrophilic aromatic substitution. The electron-donating groups (e.g., -OH, -NH₂) on the coupling component activate the aromatic ring, making it susceptible to attack by the diazonium ion. The pH of the reaction medium is crucial: acidic conditions are generally favored for coupling with amines, while alkaline conditions are preferred for phenols to facilitate the formation of the more reactive phenoxide ion.

Synthesis of Disperse Dyes: Practical Applications and Protocols

The versatility of diazotized this compound allows for the synthesis of a wide range of disperse dyes by varying the coupling component. Below are examples of potential synthetic routes and the expected properties of the resulting dyes.

Coupling with N,N-Dialkylaniline Derivatives

N,N-dialkylanilines are common coupling components that typically yield dyes in the yellow to orange range. The alkyl groups on the nitrogen atom enhance the electron-donating ability of the amino group, promoting the coupling reaction.

Experimental Protocol: Synthesis of a Disperse Yellow Dye

-

Preparation of the Coupling Component Solution: Dissolve an equimolar amount of an N,N-dialkylaniline derivative (e.g., N,N-diethylaniline) in a suitable solvent, such as a mixture of acetic acid and water. Cool the solution to 0-5 °C.

-

Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the stirred solution of the coupling component. A colored precipitate of the azo dye should form immediately.

-

Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling. Filter the precipitated dye, wash it thoroughly with water to remove any unreacted salts and acids, and dry it.

Figure 2: General workflow for the azo coupling reaction.

Coupling with Naphthol Derivatives

Naphthols are another important class of coupling components that typically produce dyes in the orange to red and even blue or black ranges, depending on the substitution pattern.

Experimental Protocol: Synthesis of a Disperse Red Dye

-

Preparation of the Coupling Component Solution: Dissolve an equimolar amount of a naphthol derivative (e.g., 2-naphthol) in an aqueous alkaline solution (e.g., sodium hydroxide) to form the corresponding phenoxide. Cool the solution to 0-5 °C.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred alkaline solution of the naphthol. A deep-colored precipitate will form.

-

Completion and Isolation: Stir the mixture for 2-3 hours in the ice bath. Neutralize the solution with a dilute acid to precipitate any remaining dye. Filter the solid, wash it with water until the filtrate is neutral, and then dry.

Structure-Property Relationships and Performance of Derived Dyes

The final color and fastness properties of the synthesized dyes are intrinsically linked to their molecular structure.

| Coupling Component Type | Typical Color Range | Key Structural Features Influencing Properties |

| Aniline Derivatives | Yellow to Orange | Electron-donating groups on the aniline ring lead to a bathochromic (deeper color) shift. |

| Naphthol Derivatives | Orange to Red, Blue | The extended conjugation of the naphthalene ring system results in deeper shades. The position of the hydroxyl group influences the final color. |

| Pyrazolone Derivatives | Yellow to Reddish-Yellow | These heterocyclic compounds are known for producing bright yellow shades with good light fastness. |

| Heterocyclic Amines | Varied (often bright shades) | The nature of the heterocyclic ring and its substituents significantly impacts the color and properties of the dye. |

Table 1: Relationship between Coupling Component and Dye Properties

Color and Constitution

The color of an azo dye is determined by the electronic transitions within the chromophore, which is the entire conjugated system of the molecule. The introduction of electron-donating groups (auxochromes) like -OH and -NH₂ on the coupling component, and the presence of the acetamido and methyl groups on the diazo component, can modify the energy levels of the molecular orbitals. Electron-donating groups generally cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., from yellow to orange to red). Conversely, electron-withdrawing groups can cause a hypsochromic shift (a shift to shorter wavelengths), leading to lighter colors.

Fastness Properties

The fastness of a dye refers to its resistance to various agencies it is likely to encounter during its use, such as washing, light, and sublimation.

-

Wash Fastness: This is a measure of the dye's resistance to removal from the fabric during washing. For disperse dyes, good wash fastness is achieved by ensuring low water solubility and strong intermolecular interactions between the dye and the fiber. The molecular size and shape of the dye play a crucial role; a planar structure and a molecular weight that allows for diffusion into the fiber but hinders easy removal are desirable.

-

Light Fastness: This refers to the dye's resistance to fading upon exposure to light.[4] The chemical structure of the dye determines its stability towards photochemical degradation. Generally, dyes with more complex and rigid structures, and those containing certain substituents that can dissipate the energy from absorbed light, exhibit better light fastness.

-

Sublimation Fastness: This is particularly important for disperse dyes applied to polyester, as the dyeing process often involves high temperatures. Sublimation fastness is the resistance of the dye to vaporize out of the fiber at high temperatures. Dyes with higher molecular weights and stronger intermolecular forces tend to have better sublimation fastness.

Dyes derived from this compound are expected to exhibit good to excellent fastness properties on hydrophobic fibers due to their non-ionic nature and molecular structure which is conducive to strong dye-fiber interactions.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of azo disperse dyes. Its primary aromatic amine functionality allows for straightforward diazotization, and the resulting diazonium salt can be coupled with a wide variety of aromatic compounds to produce a broad spectrum of colors. The inherent structural features of this molecule contribute favorably to the fastness properties of the derived dyes, making them suitable for the coloration of synthetic textiles. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel azo dyes with tailored properties for various applications in materials science and beyond.

References

"N-(4-amino-2-methylphenyl)acetamide safety and handling precautions"

An In-depth Technical Guide to the Safe Handling of N-(4-amino-2-methylphenyl)acetamide

Introduction: Understanding the Compound and Its Associated Risks

This compound (CAS No. 56891-59-9) is an aromatic amine derivative utilized in various research and development applications, particularly within pharmaceutical synthesis.[1][2] As with many primary aromatic amines, this compound requires careful and informed handling due to its potential health hazards.[1][3] Aromatic amines as a class are known for their systemic toxicity and potential carcinogenicity, being readily absorbed through the skin, as well as via inhalation and ingestion.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring a safe laboratory environment through the implementation of robust safety protocols and engineering controls.

Hazard Identification and Toxicological Profile

The primary step in safe handling is a thorough understanding of the specific hazards. This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This data is derived from the Safety Data Sheet for N1-(4-Amino-2-methylphenyl)acetamide.

The toxicological properties of this specific compound have not been fully investigated.[4] However, the broader class of primary aromatic amines is associated with significant health concerns, including carcinogenicity and mutagenicity.[2][3] Therefore, it is prudent to handle this compound with the assumption that it may carry long-term health risks, including the potential to cause cancer, similar to other chemicals in its class.[5][6][7]

A Risk-Based Approach: The Hierarchy of Controls

Effective risk management moves beyond simple reliance on personal protective equipment (PPE). A systematic approach, known as the hierarchy of controls, prioritizes strategies that offer higher levels of protection. This methodology should be the foundation of all laboratory work with this compound.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

The most critical engineering control for handling this compound, especially in its solid, powdered form, is the use of a certified chemical fume hood.[6][8] This is imperative to mitigate the risk of respiratory tract irritation by preventing the inhalation of dust or aerosols.[5] Administrative controls, such as restricting access to areas where the chemical is used and providing thorough training on its specific hazards, are also essential.[9]

Safe Handling and Personal Protective Equipment (PPE)

When direct handling is unavoidable, a stringent protocol combined with appropriate PPE is mandatory.

Standard Operating Procedure for Weighing and Handling

-

Preparation: Before handling, ensure a chemical fume hood is operational. Designate a specific area within the hood for the procedure to contain any potential contamination.

-

PPE Adornment: Wear all required PPE as detailed in the table below before entering the designated area.

-

Material Handling: Handle the compound as a solid. Avoid actions that could generate dust, such as crushing or vigorous scraping.[5] Use tools like spatulas gently. If making a solution, add the solid to the solvent slowly.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[10]

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[8][10] Do not eat, drink, or smoke in the laboratory area.[8]

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[10] | Protects against dust particles and splashes, preventing serious eye irritation. |

| Skin Protection | Nitrile rubber gloves and a lab coat.[7] Impervious clothing may be required for larger quantities.[11] | Prevents skin contact, which can cause irritation. Aromatic amines can be absorbed through the skin.[3] |

| Respiratory Protection | Not typically required if handled within a fume hood. If a hood is unavailable or exposure limits are exceeded, a full-face respirator is necessary.[11][12] | Protects against respiratory irritation from inhaling dust. |

Emergency Protocols: Spill and Exposure Response

Preparedness is key to mitigating the consequences of an accident. All personnel working with this compound must be familiar with these emergency procedures.

Accidental Release Measures (Spills)

In the event of a spill, the primary objectives are to prevent personnel exposure and environmental contamination.

Caption: Decision flowchart for responding to an accidental spill of the compound.

For any spill, avoid breathing dust or vapors.[8][13] Ensure adequate ventilation.[10] Do not allow the chemical to enter drains or waterways.[5][8]

First-Aid Measures for Exposure

Immediate action is crucial in the event of personal exposure. Always show the Safety Data Sheet to attending medical personnel.[5][8]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Storage and Waste Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure safety and environmental protection.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][8] It should be stored locked up, away from incompatible materials such as strong oxidizing agents.[5][8]

-

Waste Disposal: Dispose of unused material and contaminated waste in an approved hazardous waste disposal plant.[4][5] Do not dispose of it in drains or the environment.[5] All local, state, and federal regulations must be followed for hazardous waste disposal.[8]

Conclusion

This compound is a valuable research chemical that can be handled safely when its hazards are understood and respected. The causality behind its handling protocols is rooted in its classification as a skin, eye, and respiratory irritant, and the known toxicological profile of the broader class of aromatic amines. By rigorously applying the hierarchy of controls, utilizing appropriate engineering solutions like fume hoods, mandating correct PPE, and ensuring all personnel are trained on handling and emergency procedures, research and development professionals can effectively mitigate risks and maintain a safe laboratory environment.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. aksci.com [aksci.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. international.skcinc.com [international.skcinc.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Evolving Landscape of N-(4-amino-2-methylphenyl)acetamide Derivatives: A Technical Guide for Drug Discovery

Abstract

The N-(4-amino-2-methylphenyl)acetamide scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile template for the design and development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, navigating the synthesis, characterization, and biological evaluation of this compound derivatives and their analogs. By delving into the causality behind experimental choices, this guide offers field-proven insights into structure-activity relationships (SAR), particularly in the context of enzyme inhibition, and explores their burgeoning potential in oncology and beyond. Detailed, step-by-step methodologies for key synthetic and analytical protocols are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the this compound Core

The this compound core, a substituted acetanilide, has garnered significant attention in pharmaceutical research due to its synthetic tractability and its presence in a range of biologically active molecules. The strategic placement of the amino and methyl groups on the phenyl ring, coupled with the acetamide functionality, provides a unique three-dimensional architecture that can be tailored to interact with various biological targets. This guide will explore the derivatization of this core structure and its analogs, highlighting their therapeutic promise.

Synthetic Strategies: From Precursors to Potent Analogs

The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Two primary and reliable synthetic routes are detailed below.

Route 1: Nitration and Subsequent Reduction

This classic and robust method involves the nitration of an appropriate N-phenylacetamide precursor, followed by the selective reduction of the nitro group to the corresponding amine.

Experimental Protocol: Synthesis of this compound via Nitration-Reduction

Step 1: Ortho-Nitration of N-(4-methylphenyl)acetamide

-

To a stirred solution of N-(4-methylphenyl)acetamide (1.0 eq) in a mixture of dichloromethane (DCE) and hexafluoroisopropanol (HFIP) (10:1), add N-hydroxyphthalimide (NHPI) (0.2 eq).

-

Add iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) (1.5 eq) portion-wise to the mixture.

-

Heat the reaction mixture to 50°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-methyl-4-nitrophenyl)acetamide.[1]

Causality: The use of Fe(NO3)3·9H2O as a nitrating agent in the presence of NHPI offers a regioselective approach to ortho-nitration of the activated phenyl ring of the acetanilide.[1] HFIP is employed as a co-solvent to enhance the solubility of the reagents and promote the reaction.

Step 2: Reduction of the Nitro Group

-

Dissolve N-(2-methyl-4-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Causality: The reduction of the nitro group to an amine is a critical step. The Fe/NH4Cl system in an aqueous-alcoholic medium is a classic and highly effective method for this transformation, offering a cost-effective and scalable solution.[2]

Route 2: Acetylation of the Corresponding Diamine

An alternative and often more direct approach involves the selective acetylation of the less sterically hindered amino group of 2-methyl-p-phenylenediamine.

Experimental Protocol: Synthesis of this compound via Selective Acetylation

-

Dissolve 2-methyl-p-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.0-1.2 eq) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Causality: The selectivity of the acetylation is governed by the differential reactivity of the two amino groups. The amino group at the 4-position is more sterically accessible and therefore more nucleophilic, leading to preferential acylation over the more hindered amino group at the 1-position, which is ortho to the methyl group.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous characterization of the synthesized compounds is paramount to ensure their identity, purity, and suitability for biological evaluation. A combination of spectroscopic and chromatographic techniques is employed.

Standard Characterization Workflow:

-

Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for elucidating the molecular structure.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., N-H, C=O, aromatic C-H).

-

Mass Spectrometry (MS): Determines the molecular weight of the compound.

-

Pharmacological Profile and Therapeutic Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their role as enzyme inhibitors in various disease contexts.

Anticancer Activity: Targeting Key Signaling Pathways

A substantial body of research has focused on the development of N-phenylacetamide derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

-

Scaffold Hopping and Bioisosteric Replacement: Modifications to the core N-phenylacetamide structure, including the introduction of various heterocyclic moieties, have led to the discovery of potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR).

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for modulating inhibitory activity and selectivity. Electron-withdrawing or -donating groups can significantly influence the binding affinity to the target kinase.

| Compound ID | R1 Group | R2 Group | Target Kinase | IC50 (nM) | Reference |

| I | H | H | EGFR | >10000 | [3] |

| II | Cl | H | EGFR | 30.1 | [3] |

| III | Br | H | EGFR | 45.2 | [3] |

| IV | H | OCH3 | EGFR | 150.7 | [3] |

Table 1: Exemplary quantitative SAR data for N-phenylacetamide derivatives as EGFR inhibitors.

The data in Table 1 clearly demonstrates that the introduction of a chloro substituent at the R1 position (Compound II) dramatically increases the inhibitory potency against EGFR compared to the unsubstituted parent compound (Compound I). This highlights the importance of halogen bonding and hydrophobic interactions in the kinase's active site.

Inhibitory Activity in Signaling Pathways:

Certain acetamide derivatives have been shown to interfere with critical signaling pathways in cancer progression. For instance, novel acetamide-based inhibitors of heme oxygenase-1 (HO-1) can counteract glioblastoma progression by modulating the HIF-1α/HO-1/VEGF signaling cascade under hypoxic conditions.[4]

Caption: Hypoxic-Angiogenic Pathway Inhibition.

Other Therapeutic Applications

Beyond oncology, N-phenylacetamide derivatives have been investigated for a range of other therapeutic applications, including:

-

Anticoagulant Activity: As inhibitors of Factor VIIa.[5]

-

Anti-inflammatory and Analgesic Activity: Through modulation of cyclooxygenase (COX) enzymes.[6][7]

-

Antimicrobial Activity: Demonstrating efficacy against various bacterial and fungal strains.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more selective and potent analogs through structure-based drug design and combinatorial chemistry approaches. The exploration of novel therapeutic targets for these derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of next-generation therapies for a multitude of diseases. This guide provides a solid foundation for researchers to build upon, fostering innovation in this exciting and promising area of medicinal chemistry.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ijper.org [ijper.org]

- 6. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Protocol for the N-Acetylation of 4-Amino-2-methylaniline

Abstract

N-acetylation is a pivotal chemical transformation in organic synthesis, frequently utilized to protect amine functionalities or to modulate the biological activity of molecules in drug discovery.[1][2] This application note provides a comprehensive, step-by-step protocol for the N-acetylation of 4-amino-2-methylaniline to synthesize N-(4-amino-2-methylphenyl)acetamide. The procedure employs acetic anhydride as the acetylating agent in an aqueous medium, a robust and widely adopted method for the acetylation of aromatic amines.[3][4] This guide explains the causality behind experimental choices, offers insights into process optimization, and details methods for product characterization, ensuring a reproducible and efficient synthesis for researchers, scientists, and drug development professionals.

Introduction and Scientific Principles

The acetylation of amines is a fundamental reaction that introduces an acetyl group (CH₃CO-) onto a nitrogen atom. This transformation is particularly valuable for primary aromatic amines, as it reduces their basicity and nucleophilicity. This "protection" allows for selective chemical manipulations at other sites on the molecule without interference from the highly reactive amino group.[5] The resulting amide, this compound, is a key intermediate in the synthesis of various dyes and pharmacologically active compounds.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine (4-amino-2-methylaniline) attacks the electrophilic carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the acetate ion, which is a good leaving group, to form the N-acetylated product.[6] The reaction generates acetic acid as a byproduct. To drive the equilibrium towards the product, a weak base, such as sodium acetate, is typically added to neutralize the acid and deprotonate any protonated amine, thereby regenerating the nucleophilic free amine.[4]

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Formula | MW ( g/mol ) | Key Hazards |

| 4-Amino-2-methylaniline | 636-21-5 | C₇H₁₀N₂ | 122.17 | Toxic, Irritant |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Corrosive, Flammable, Lachrymator |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Corrosive, Respiratory Irritant |

| Sodium Acetate (anhydrous) | 127-09-3 | C₂H₃NaO₂ | 82.03 | Irritant |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

| Ethanol (for recrystallization) | 64-17-5 | C₂H₅OH | 46.07 | Flammable |

Laboratory Equipment

-

100 mL Erlenmeyer flask

-

50 mL Beaker

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Graduated cylinders (10 mL, 50 mL)

-

Pasteur pipettes

-

Büchner funnel and filtration flask

-

Vacuum source

-

Filter paper

-

Glass rod

-

Spatula

-

Analytical balance

-

Melting point apparatus

-

TLC plates (silica gel), chamber, and UV lamp

-

NMR tubes and spectrometer

-

IR spectrometer

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Preparation of the Aniline Hydrochloride Solution

-

Weigh 1.22 g (10 mmol) of 4-amino-2-methylaniline and place it into a 100 mL Erlenmeyer flask.

-

Add 30 mL of deionized water to the flask. The amine has limited solubility in water.[7]

-

While stirring, slowly add 1.0 mL of concentrated hydrochloric acid. The acid protonates the amine, forming the more soluble hydrochloride salt, which should result in a clear solution. This step ensures the amine is fully dissolved and available for reaction.[8]

N-Acetylation Reaction

-

Cool the aniline hydrochloride solution to 0-5 °C by placing the Erlenmeyer flask in an ice-water bath. This is crucial to control the exothermic nature of the acetylation reaction and minimize potential side reactions.

-

In a separate beaker, prepare a solution of 1.64 g (20 mmol) of anhydrous sodium acetate in 10 mL of deionized water.

-

Measure 1.1 mL (approx. 1.2 g, 11.8 mmol) of acetic anhydride. A slight molar excess of acetic anhydride is used to ensure complete conversion of the amine.[9]

-

To the cold, stirring aniline solution, add the 1.1 mL of acetic anhydride in one portion.

-

Immediately add the previously prepared sodium acetate solution to the reaction mixture. The sodium acetate acts as a base, liberating the free amine from its salt form to react with the acetic anhydride and neutralizing the acetic acid byproduct.[4]

-

Stir the mixture vigorously in the ice bath for 15-20 minutes. A precipitate of the product, this compound, should form.

Product Isolation and Purification

-

Once precipitation appears complete, collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product on the filter with two portions of 15 mL of cold deionized water to remove any unreacted salts and water-soluble impurities.

-

Press the solid with a clean spatula or glass stopper to remove as much water as possible. Allow the product to air-dry on the filter for 10-15 minutes.

-

Recrystallization (Optional but Recommended): Transfer the crude solid to a beaker. Add a minimal amount of a hot ethanol/water mixture to dissolve the solid. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly in a desiccator or a vacuum oven at low heat.

-

Weigh the final, dry product and calculate the percentage yield.

Experimental Workflow Diagram

Caption: Experimental workflow for the N-acetylation of 4-amino-2-methylaniline.

Characterization of the Product

The identity and purity of the synthesized this compound (C₉H₁₂N₂O, MW: 164.21 g/mol ) should be confirmed using the following analytical techniques.[10]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: The literature boiling point is 259.9 °C; a melting point should be determined for the solid product.[10]

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress by comparing the reaction mixture to the starting material. The product should have a different Rf value than the starting amine. A single spot for the purified product indicates high purity.

-

Infrared (IR) Spectroscopy:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹ (secondary amide) and peaks for the -NH₂ group.

-

C=O stretch (Amide I): A strong, characteristic absorption around 1660-1680 cm⁻¹.

-

N-H bend (Amide II): A peak around 1550-1650 cm⁻¹.[11]

-

-

¹H NMR Spectroscopy:

-

The chemical shifts (δ) are expressed in ppm.

-

-NHCOCH₃: A singlet around 2.1 ppm (3H).

-

Ar-CH₃: A singlet around 2.2-2.3 ppm (3H).

-

-NH₂: A broad singlet (2H), which may exchange with D₂O.[11]

-

Aromatic Protons: Signals in the aromatic region (~6.5-7.5 ppm) corresponding to the three protons on the benzene ring.

-

-NHCO-: A broad singlet for the amide proton, typically downfield (>8.0 ppm).[1][11]

-

-

¹³C NMR Spectroscopy:

-

-COCH₃: A signal around 24 ppm.

-

Ar-CH₃: A signal around 17-20 ppm.

-

Aromatic Carbons: Signals in the range of 110-150 ppm.

-

C=O (Amide): A signal around 168-170 ppm.[11]

-

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves must be worn at all times.

Chemical Hazards:

-

4-Amino-2-methylaniline: Toxic if swallowed, inhaled, or in contact with skin. Handle with care.

-

Acetic Anhydride: Highly corrosive and causes severe skin burns and eye damage. It is a lachrymator and is flammable.[12][13] Handle only in a well-ventilated chemical fume hood.[13][14]

-

Hydrochloric Acid: Corrosive and can cause severe burns. Vapors are irritating to the respiratory system.

Procedure:

-

All steps involving the handling of acetic anhydride and concentrated hydrochloric acid must be performed inside a chemical fume hood.

-

In case of skin contact, immediately wash the affected area with copious amounts of water.

-

Have a spill kit with a neutralizing agent (such as sodium bicarbonate) readily available for acid or anhydride spills.

Waste Disposal:

-

Aqueous filtrates should be neutralized before disposal down the drain with plenty of water, in accordance with local regulations.

-

Organic solvent waste from recrystallization should be collected in a designated halogen-free solvent waste container.

References

- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. CAS 106-49-0: 4-Methylaniline | CymitQuimica [cymitquimica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]

- 10. This compound | 56891-59-9 | GCA89159 [biosynth.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]

- 13. quora.com [quora.com]

- 14. carlroth.com [carlroth.com]

Application Notes and Protocols for the Purification of N-(4-amino-2-methylphenyl)acetamide by Recrystallization

Introduction

N-(4-amino-2-methylphenyl)acetamide is an aromatic amine derivative with significant importance in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this compound is paramount for its subsequent applications, as impurities can lead to undesirable side reactions, reduced yields, and compromised product quality. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] This application note provides a comprehensive guide to the purification of this compound using the recrystallization method, detailing the underlying principles, a step-by-step protocol, and best practices for achieving high purity.

Principles of Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a suitable solvent or solvent system. The ideal solvent for recrystallization will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. Conversely, the impurities should either be highly soluble at all temperatures or sparingly soluble even at high temperatures.[2][3]

For this compound, a substituted aromatic amine, a mixed solvent system is often advantageous. This approach utilizes two miscible solvents: one in which the compound is readily soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).[3] By carefully adjusting the ratio of these two solvents, a solution that is saturated with the desired compound at a high temperature can be prepared. Upon cooling, the solubility of the target compound decreases significantly, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Solvent System Selection for this compound

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. Based on the structural characteristics of this compound (an aromatic amine with an acetamide group), a polar protic solvent like ethanol is a good starting point as the "good" solvent due to its ability to form hydrogen bonds. Water, being a highly polar solvent in which many organic compounds have limited solubility at room temperature, serves as an excellent "bad" solvent. An ethanol-water mixture is a commonly employed and effective solvent system for the recrystallization of acetanilide and its derivatives.[4][5]

Table 1: Qualitative Solubility of Acetanilide Analogs in Common Solvents

| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |

| Water | Sparingly soluble | Soluble |

| Ethanol | Soluble | Very soluble |

| Hexane | Insoluble | Insoluble |

| Acetone | Soluble | Very soluble |

This data supports the choice of an ethanol-water mixture. Ethanol will effectively dissolve the target compound when hot, and the addition of water will decrease its solubility, promoting crystallization upon cooling.

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of this compound using an ethanol-water mixed solvent system.

Materials and Equipment:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks (two, appropriately sized)

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Graduated cylinders

-

Pasteur pipettes

-

Buchner funnel and flask

-

Filter paper

-

Watch glass

-

Spatula

-

Ice bath

Experimental Workflow Diagram:

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

-

Dissolution:

-

Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

In a separate beaker, heat ethanol to its boiling point on a hot plate.

-

Add the hot ethanol dropwise to the flask containing the crude solid while stirring until the solid just dissolves. Use the minimum amount of hot ethanol necessary to achieve complete dissolution.[1][3]

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (a spatula tip).

-

Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

-

-

Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):

-

This step should be performed quickly to prevent premature crystallization.

-

Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

-

Place a fluted filter paper in the funnel.

-

Filter the hot solution into the preheated flask.

-

Rinse the original flask and the filter paper with a small amount of hot ethanol to recover any remaining product.

-

-

Inducing Crystallization:

-

Heat the clear filtrate to boiling.

-

In a separate beaker, heat deionized water to boiling.

-

Slowly add the hot water dropwise to the boiling ethanol solution while stirring.

-

Continue adding water until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.[3]

-

To ensure the formation of well-defined crystals, add a few drops of hot ethanol back into the solution until the turbidity just disappears.

-

-

Cooling and Crystal Formation:

-

Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][6]

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

-

-